三溴铕

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

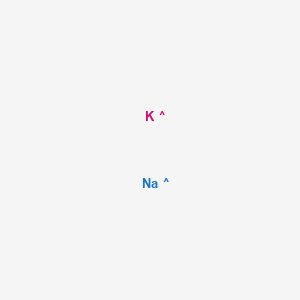

Europium bromide (EuBr3) is a useful research compound. Its molecular formula is Br3Eu and its molecular weight is 391.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality Europium bromide (EuBr3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium bromide (EuBr3) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机发光二极管 (OLED)

有机发光二极管 (OLED) 的发展使用了铕 (III) 络合物 . 这些络合物通常表现出以窄带为主的发射光谱,窄带是由以铕 (III) 离子为中心的组内构型-4fN跃迁产生的,这使得它们有望成为 OLED 中实现全彩色近乎单色光的发光中心 .

生物标记

铕 (III) 络合物 也在生物标记中找到了应用 . 这些络合物独特的发光特性使它们成为生物标记的理想选择,可以用来标记和跟踪生物分子。

激光介质

铕 (III) 络合物已用于激光介质 . 它们具有很高的发射量子产率和良好的热稳定性,是作为激光介质的理想分子。 它们的四能级电跃迁允许有效地形成粒子数反转,这是激光作用的必要条件 .

光致发光材料

已制备了铕 (III) 络合物,其以 β-二酮和芳香族羧酸作为第一配体,以 TPPO 作为第二中性配体 . 这些络合物具有更高的光致发光强度,使其适合用在光致发光材料中 .

高功率激光材料

铕 (III) 络合物的受激发射截面 (σp) 与 Nd 玻璃激光器的实际应用值处于同一数量级 . 这表明这些络合物可能在高功率激光材料领域找到潜在的应用

属性

CAS 编号 |

13759-88-1 |

|---|---|

分子式 |

Br3Eu |

分子量 |

391.68 g/mol |

IUPAC 名称 |

europium(3+);tribromide |

InChI |

InChI=1S/3BrH.Eu/h3*1H;/q;;;+3/p-3 |

InChI 键 |

QEDFUJZRPHEBFG-UHFFFAOYSA-K |

SMILES |

Br[Eu](Br)Br |

规范 SMILES |

[Br-].[Br-].[Br-].[Eu+3] |

Key on ui other cas no. |

13759-88-1 |

产品来源 |

United States |

Q1: What can you tell us about the thermodynamic properties of Europium bromide (EuBr3)?

A1: One study [] investigated the thermodynamic properties of Europium bromide (EuBr3) by measuring its heat capacity from very low temperatures (5 K) up to 340 K. While the specific heat capacity values themselves are not provided in the abstract, this type of data is crucial for understanding the stability and behavior of the compound at different temperatures. [] This information is valuable for various applications, including predicting its behavior in chemical reactions and developing industrial processes.

Q2: Has there been any research on the decomposition of Europium bromide (EuBr3)?

A2: Yes, researchers have investigated the thermal decomposition of hydrated Europium bromide (EuBr3). [] While the abstract does not detail the specific findings, this type of research helps determine the stability of the compound when exposed to heat and can reveal information about potential intermediate products formed during decomposition. This knowledge is important for handling and storage of Europium bromide (EuBr3) and understanding its behavior in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)